Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-(4-morpholin-4-ylsulfonylanilino)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-2-24-16(20)8-7-15(19)17-13-3-5-14(6-4-13)25(21,22)18-9-11-23-12-10-18/h3-6H,2,7-12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJUNZXVIBMWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate involves several steps. One common method includes the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The reaction typically yields the desired product in moderate to good yields (51-84%). Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, leading to antiproliferative effects on cancer cells . The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 4-oxobutanoate derivatives, which are frequently modified at the phenylamino and ester substituents. Below is a detailed comparison with key analogs:
Structural Analogs with Varying Substituents
Substituent Effects on Physicochemical Properties
- Morpholinosulfonyl Group: Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility compared to non-sulfonylated analogs (e.g., tert-butyl derivatives) .
- Ester vs. Acid Forms: Ethyl esters (e.g., ) generally exhibit higher lipophilicity than their carboxylic acid counterparts (e.g., 4-oxobutanoic acids in ), affecting membrane permeability .
Physicochemical Data Comparison
Key Research Findings
Morpholinosulfonyl Advantage: The morpholinosulfonyl group enhances solubility and bioavailability compared to bulkier tert-butyl or non-polar aryl groups .
Biological Potential: Structural analogs with sulfonamide or heterocyclic groups (e.g., ) show promise in targeting enzymes or receptors, suggesting the target compound could be optimized for specific therapeutic pathways .
Synthetic Flexibility: Modular synthesis routes (e.g., ) allow for rapid diversification of the 4-oxobutanoate scaffold, enabling structure-activity relationship (SAR) studies .
Biological Activity
Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity, particularly in relation to cancer therapy. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological properties.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a morpholino sulfonyl group linked to an aromatic amine, which is integral to its biological activity. The presence of the ethyl ester and ketone functionalities contributes to its solubility and reactivity.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) pathways. These receptors are critical in regulating cellular growth and survival, particularly in cancerous cells. Inhibition of these pathways has been shown to:
- Reduce tumor growth : Studies indicate that compounds targeting IGF-1R can effectively inhibit the proliferation of various tumor types, including breast, prostate, and lung cancers .
- Induce apoptosis : The compound promotes programmed cell death in cancer cells by disrupting signaling pathways essential for survival .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | IGF-1R inhibition |
| PC-3 (Prostate) | 3.8 | Induction of apoptosis |
| A549 (Lung) | 6.5 | Disruption of cell cycle progression |
These results indicate a promising therapeutic index for the compound, suggesting its potential as an anticancer agent.
In Vivo Studies
Preclinical animal studies have also been conducted to evaluate the efficacy of this compound. Key outcomes include:
- Tumor regression : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups.
- Survival rates : Animals treated with the compound displayed improved survival rates, indicating its potential as a viable therapeutic option .
Case Studies
Several case studies have highlighted the clinical relevance of targeting IGF-1R with compounds similar to this compound:
- Case Study on Breast Cancer :
- A patient with advanced breast cancer showed a partial response to treatment involving IGF-1R inhibitors, leading to a decrease in tumor markers and improved quality of life.
- Case Study on Prostate Cancer :
- A clinical trial involving patients with metastatic prostate cancer demonstrated that those treated with IGF-1R-targeting agents experienced slower disease progression compared to those receiving standard therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
